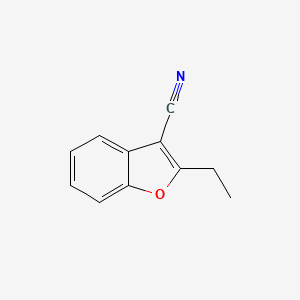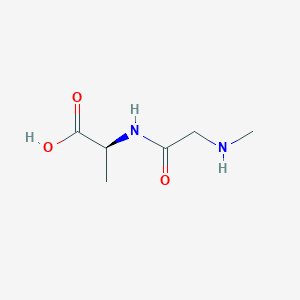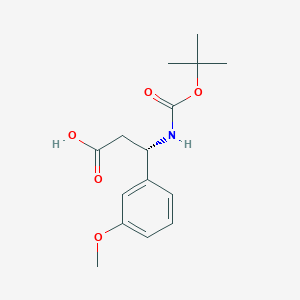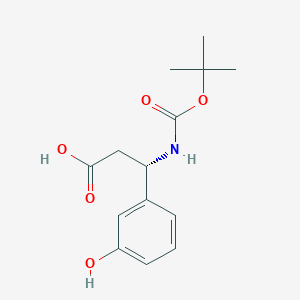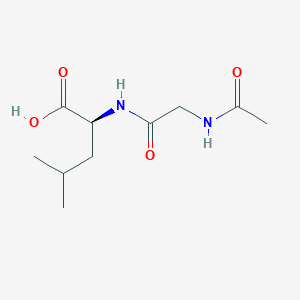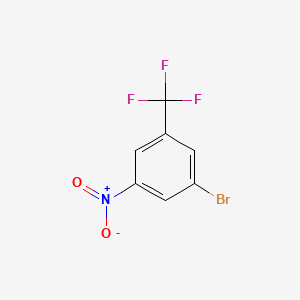
3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline is a chemical compound with the molecular formula C10H10BrN3 It is a derivative of aniline and pyrazole, featuring a bromine atom at the 4-position of the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that such compounds can form intermolecular interactions with target molecules, potentially altering their function .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline . These factors can include pH, temperature, and the presence of other compounds, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate aniline derivative. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like tetrahydrofuran or dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic processes. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or reduced pyrazole derivatives.
Scientific Research Applications
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 3-(1-Methyl-1H-pyrazol-3-yl)aniline
- 4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Uniqueness
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline is unique due to the presence of the bromine atom at the 4-position of the pyrazole ring, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other similar compounds and enhances its potential for specific applications in research and industry .
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTGPJCVSUEYNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
